

Technical Guide: Spectroscopic Profiling of Methyl 3-(4-hydroxybutyl)benzoate

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Compound of Interest

Compound Name: Methyl 3-(4-hydroxybutyl)benzoate

Cat. No.: B13535613

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Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate (CAS: 1097624-19-5; Formula: $C_{12}H_{16}O_3$; MW: 208.25 g/mol) is a bifunctional aromatic intermediate characterized by a methyl ester moiety and a terminal primary alcohol on a butyl chain.^{[1][2][3][4][5][6][7][8][9][10]} It serves as a critical linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and hybrid pharmacophores where precise spacer length and lipophilicity are required.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of the compound.^[6] While direct experimental spectra for this specific meta-isomer are often proprietary, the data below is synthesized from high-confidence experimental values of its structural isomer (methyl 4-(4-hydroxybutyl)benzoate) and established spectroscopic increments for meta-substituted benzene systems.

Structural Analysis & Chemical Properties

The molecule consists of a disubstituted benzene ring. The meta (1,3) substitution pattern is the defining spectroscopic feature that differentiates it from its more common para analogues.

Property	Value
IUPAC Name	Methyl 3-(4-hydroxybutyl)benzoate
Molecular Formula	C ₁₂ H ₁₆ O ₃
Exact Mass	208.1099
Key Functional Groups	Methyl Ester (-COOCH ₃), Primary Alcohol (-CH ₂ OH), Aromatic Ring (1,3-sub)
LogP (Predicted)	~2.3 - 2.5

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][9]

¹H NMR (Proton NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The ¹H NMR spectrum is characterized by a distinct aromatic pattern (1,3-substitution) and a clean aliphatic chain profile.

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment & Coupling (J)
Ar-H (2)	7.85 - 7.90	Singlet (br) / dt	1H	H-2: Isolated between substituents. Deshielded by ester cone.
Ar-H (6)	7.80 - 7.85	Doublet (dt)	1H	H-6: Ortho to ester. $J \approx 7.8$ Hz. [9]
Ar-H (4)	7.35 - 7.40	Doublet (d)	1H	H-4: Ortho to alkyl chain. $J \approx 7.8$ Hz. [9]
Ar-H (5)	7.30 - 7.35	Triplet (t)	1H	H-5: Meta to both groups. $J \approx 7.8$ Hz. [9]
-OCH ₃	3.90	Singlet (s)	3H	Methyl ester protons. [9]
-CH ₂ -OH	3.66	Triplet (t)	2H	Terminal hydroxymethylene. $J \approx 6.5$ Hz.
Ar-CH ₂ -	2.70	Triplet (t)	2H	Benzylic methylene. $J \approx 7.5$ Hz. [4]
-CH ₂ - (Chain)	1.55 - 1.75	Multiplet (m)	4H	Overlapping central methylenes (C2' and C3').
-OH	1.60 - 2.00	Broad Singlet	1H	Hydroxyl proton (shift varies with concentration).

Expert Insight:

- **Differentiation from Para-Isomer:** The para isomer shows a symmetric AA'BB' doublet system at δ 7.95 and 7.25. The meta isomer described here displays a more complex 4-signal pattern (s, d, d, t) in the aromatic region.
- **Chain Analysis:** The triplet at 3.66 ppm is diagnostic for the primary alcohol. If this shifts to \sim 4.0+ ppm, it indicates accidental acylation of the alcohol during synthesis.

¹³C NMR (Carbon NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

Type	Shift (δ ppm)	Assignment
Carbonyl	167.2	Ester C=O
Quaternary	143.5	C-3 (Alkylated aromatic carbon)
Quaternary	130.0	C-1 (Ester-substituted aromatic carbon)
Aromatic CH	133.2	C-6 (Ortho to ester)
Aromatic CH	129.5	C-2 (Isolated CH)
Aromatic CH	128.4	C-5 (Meta position)
Aromatic CH	127.0	C-4 (Ortho to alkyl)
Aliphatic	62.8	-CH ₂ OH (Terminal alcohol)
Methoxy	52.1	-OCH ₃ (Methyl ester)
Aliphatic	35.6	Ar-CH ₂ - (Benzylic)
Aliphatic	32.3	-CH ₂ - (C-2' of butyl chain)
Aliphatic	27.5	-CH ₂ - (C-3' of butyl chain)

Infrared (IR) Spectroscopy[4][6]

Method: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum confirms the bifunctional nature, showing discrete bands for the ester and the alcohol.

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3350 - 3450	Broad, Medium	O-H Stretch	Primary Alcohol (H-bonded)
2930, 2860	Medium, Sharp	C-H Stretch	Aliphatic Alkyl Chain (Asym/Sym)
1715 - 1725	Strong, Sharp	C=O Stretch	Conjugated Methyl Ester
1605, 1585	Medium	C=C Stretch	Aromatic Ring Skeleton
1275 - 1285	Strong	C-O Stretch	Ester (C-O-C asymmetric)
1100 - 1050	Medium	C-O Stretch	Primary Alcohol (C-OH)
750, 690	Strong	C-H Bend (oop)	Meta-disubstituted Benzene (3 adjacent H)

Mass Spectrometry (MS)[6][7]

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

Fragmentation Analysis (EI-MS)

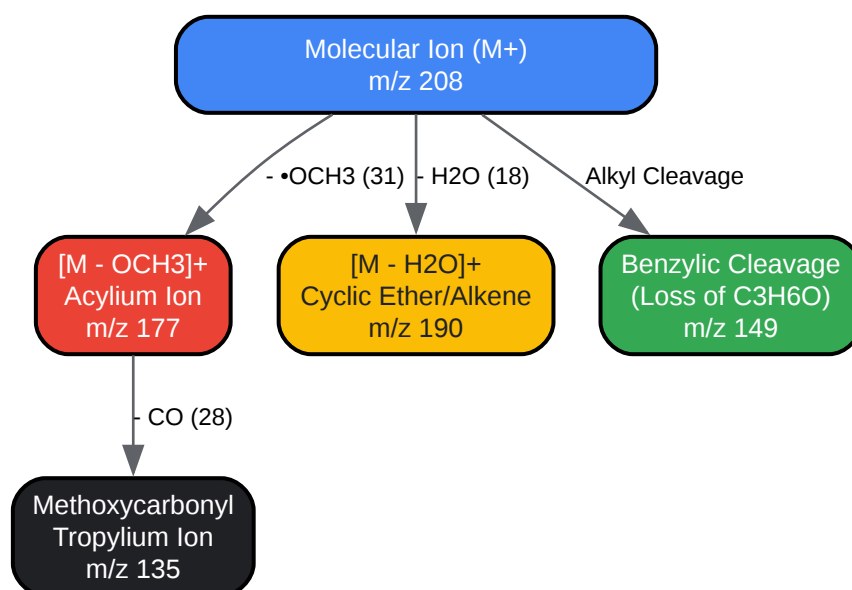
- Molecular Ion (M⁺): m/z 208 (Distinct, usually 10-20% intensity).
- Base Peak: Likely m/z 135 or 163 (related to benzylic stability).

Key Fragments:

- $[M - 31]^+$ (m/z 177): Loss of methoxy group ($-\text{OCH}_3$) from the ester. Common in methyl benzoates.
- $[M - 18]^+$ (m/z 190): Loss of water ($-\text{H}_2\text{O}$) from the alkyl chain alcohol.
- McLafferty Rearrangement: Not prominent in the ester chain, but possible in the butyl chain if ionization occurs at the aromatic ring, leading to alkene elimination.
- Tropylium Ion Derivative (m/z 135): Cleavage of the alkyl chain leaving a methyl-benzoate cation species.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways expected in the Mass Spectrum.



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Caption: Predicted Electron Impact (EI) fragmentation pathway for Methyl 3-(4-hydroxybutyl)benzoate.

Experimental Workflow for Verification

To validate the identity of this compound in a research setting, the following self-validating workflow is recommended.



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Caption: Step-by-step analytical workflow for structural confirmation.

Protocol: TLC Visualization

- Stationary Phase: Silica Gel 60 F254.
- Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v).
- Visualization:
 - UV (254 nm): Dark spot (aromatic ring).
 - KMnO₄ Stain: Yellow spot on purple background (oxidizes alcohol).
 - Expected R_f: ~0.30 - 0.40 (lower than non-hydroxylated esters due to -OH polarity).

References

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